molecular formula C10H7FN2O2 B1438352 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid CAS No. 1096306-42-1

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Cat. No. B1438352
M. Wt: 206.17 g/mol
InChI Key: URPMRXHWRPAAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-fluoro-2-(1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in various studies . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Molecular Structure Analysis

The molecular structure of “5-fluoro-2-(1H-imidazol-1-yl)benzoic acid” can be characterized through methods such as single-crystal X-ray diffraction, elemental analysis, powder X-ray diffraction, IR spectroscopy, and thermogravimetric analysis .


Chemical Reactions Analysis

Inorganic-organic hybrid compounds based on Keggin-type polyoxometalates (POMs) have been synthesized by a hydrothermal method .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-fluoro-2-(1H-imidazol-1-yl)benzoic acid” include its molecular formula C10H7FN2O2 and molecular weight 206.17 . It is a white or colorless solid .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Here are some applications of imidazole and its derivatives:

  • Pharmaceuticals

    • Imidazole has become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Chemical Synthesis

    • Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications .
    • Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole-containing compounds, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs .

properties

IUPAC Name

5-fluoro-2-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPMRXHWRPAAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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